molecular formula C21H16O5 B5877780 ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate

ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate

Cat. No.: B5877780
M. Wt: 348.3 g/mol
InChI Key: GCZCBYBQAQMIPQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-oxo-2H-chromene-8-carboxylic acid with phenylacetylene in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting intermediate is then subjected to cyclization using a Lewis acid catalyst like aluminum chloride to form the furochromene ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of topoisomerase enzymes, which are involved in DNA replication and transcription. By inhibiting these enzymes, the compound can exert anticancer effects by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate can be compared with other furochromene derivatives:

    Ethyl 4-methyl-2-oxo-2H-chromene-8-carboxylate: Lacks the phenyl group, resulting in different biological activities.

    9-Phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    4-Methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-methyl-2-oxo-9-phenylfuro[2,3-h]chromene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-3-24-21(23)20-17(13-7-5-4-6-8-13)18-15(25-20)10-9-14-12(2)11-16(22)26-19(14)18/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZCBYBQAQMIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC3=C2OC(=O)C=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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